propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Chemical Nomenclature and Systematic Classification
This compound is systematically classified under the Chemical Abstracts Service registry number 351982-19-9. The compound possesses a molecular formula of C₁₃H₁₉NO₂S and exhibits a molecular weight of 253.36 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the cyclohepta[b]thiophene core structure indicates a seven-membered cycloheptane ring fused to a thiophene ring at the b-position.
The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System code: O=C(C1=C(N)SC2=C1CCCCC2)OCCC. This notation reveals the essential connectivity pattern, highlighting the propyl ester group attached to the carboxylic acid functionality at position 3, while the amino group occupies position 2 of the thiophene ring. The tetrahydro designation indicates the saturation of four carbon atoms within the seven-membered ring system, specifically at positions 5, 6, 7, and 8.
Properties
IUPAC Name |
propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-8-16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDCNQQIRFREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19NO2S
- Molecular Weight : 253.36 g/mol
- CAS Number : 351982-19-9
The compound features a unique cycloheptathiophene structure, which contributes to its biological activity and potential therapeutic effects.
Antidepressant Activity
Recent studies have indicated that derivatives of tetrahydrothiophene compounds exhibit significant antidepressant-like effects. For instance, propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been evaluated for its ability to modulate neurotransmitter systems associated with mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrahydrothiophene derivatives and their pharmacological profiles. The results demonstrated that certain modifications enhanced their efficacy in animal models of depression .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its mechanism involves the inhibition of neuroinflammatory pathways and modulation of oxidative stress.
Data Table: Neuroprotective Efficacy
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| Study A | Alzheimer’s Mouse Model | Reduced amyloid plaque formation | |
| Study B | Parkinson’s Rat Model | Improved motor function |
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary findings suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cells.
Case Study : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in significant cell cycle arrest and apoptosis .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been performed to evaluate its potential side effects.
Data Table: Toxicological Assessment Results
Mechanism of Action
The mechanism of action of propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Ethyl and Isopropyl Esters
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6) shares 99% structural similarity with the propyl ester . Key differences include:
- Synthetic Utility : The ethyl ester is a precursor for cytotoxic hybrids and antiviral agents, such as triazole-based polymerase inhibitors . The propyl ester’s longer chain may enhance lipophilicity, improving membrane permeability in drug candidates.
Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 351983-32-9) exhibits similar reactivity but reduced solubility in polar solvents compared to ethyl/propyl analogs .
Cyclopenta[b]thiophene Analogs
Propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 350990-01-1) replaces the cycloheptane ring with a smaller cyclopentane system (98% similarity) . This structural change results in:
- Conformational Differences : The cyclopentane ring imposes greater puckering strain, altering intramolecular hydrogen bonding and crystal packing .
- Biological Activity : Smaller rings may reduce steric hindrance, enhancing binding affinity to enzymatic targets like cyclooxygenase (COX) in anti-inflammatory applications .
Substituted Derivatives
Derivatives modified at the amino group demonstrate diverse pharmacological profiles:
- Propyl 2-(1-naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 352682-96-3) exhibits antitumor activity, with the naphthoyl group enhancing intercalation into DNA .
Structural and Pharmacokinetic Data
Research Findings
- Synthetic Yields: The ethyl ester is synthesized in 64% yield via alkaline hydrolysis of its ethyl cyanoacetate precursor, while the propyl ester requires optimized conditions due to steric effects .
- Crystallography : Ethyl and propyl esters adopt planar configurations stabilized by N–H···O/S interactions, though the propyl ester’s longer chain disrupts crystal symmetry, reducing melting points .
- Biological Screening : Ethyl ester derivatives show IC₅₀ values of 2–10 µM against hepatitis C virus (HCV) polymerase, whereas propyl analogs are under investigation for improved bioavailability .
Biological Activity
Propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 351982-19-9) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on various studies.
- Molecular Formula : C₁₃H₁₉NO₂S
- Molecular Weight : 253.37 g/mol
- Structure : The compound features a cyclohepta[b]thiophene core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives as anticancer agents. A notable study evaluated several compounds with similar scaffolds, revealing promising antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- The compound was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells, suggesting that it interferes with normal cell division processes.
- It also triggered early apoptosis through the activation of caspases (caspase 3, 8, and 9), indicating a mechanism that promotes programmed cell death in cancer cells .
- In Vitro Studies :
- In Vivo Efficacy :
Other Pharmacological Effects
While the primary focus has been on anticancer activity, preliminary findings suggest that this compound may possess additional pharmacological effects:
- Antifungal Activity :
-
Neuroprotective Potential :
- Some derivatives have been implicated in neuroprotective activities due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aspect remains largely under-researched for propyl 2-amino derivatives but represents a promising avenue for future studies .
Case Studies
Q & A
Q. What are the established synthetic routes for propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
The compound is typically synthesized via condensation reactions. For example, Schiff base derivatives of similar thiophene scaffolds are prepared by refluxing thiophene precursors with aldehydes or ketones in ethanol or 1,4-dioxane, followed by acidification and recrystallization . Key steps include:
Q. Which spectroscopic methods are critical for characterizing this compound?
Standard characterization involves:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone integrity (e.g., δ 2.5–3.5 ppm for cycloheptane protons, δ 6.0–7.5 ppm for aromatic thiophene signals) .
- IR Spectroscopy : Detection of functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- HRMS/LC-MS : For molecular weight validation and purity assessment .
Q. How can solubility challenges be addressed during experimental design?
The compound’s low aqueous solubility (common in thiophene derivatives) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For synthetic steps, ethanol or 1,4-dioxane is preferred due to compatibility with reflux conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key variables include:
- Catalyst selection : Triethylamine or piperidine enhances condensation efficiency .
- Temperature control : Reflux at 80–100°C for 3–6 hours minimizes side reactions .
- Workup protocols : Acidified ice-water quenching prevents premature crystallization, while HPLC gradients (30%→100% MeCN) resolve impurities .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., enamine-imine equilibria) or solvent effects. Solutions include:
Q. What structure-activity relationships (SAR) are relevant for pharmacological studies?
Modifications to the amino or ester groups significantly impact bioactivity:
- Amino group : Critical for hydrogen bonding with target enzymes (e.g., antifungal activity in thioureido derivatives) .
- Ester chain (propyl vs. ethyl) : Longer chains (e.g., propyl) may enhance lipophilicity and membrane permeability . Comparative studies with nitrobenzamido or carboxamide analogs highlight these trends .
Q. What mechanisms underlie its reported biological activities?
While direct data on this compound is limited, structurally related 2-amino-thiophenes exhibit:
- Antifungal activity : Via inhibition of lanosterol demethylase .
- Anticancer effects : Through apoptosis induction or tubulin polymerization disruption . Mechanistic studies should prioritize enzyme inhibition assays and molecular docking simulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
